3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine
Description
Properties
IUPAC Name |
3-methyl-1-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLBAWOEXGMNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Alkylation: Aniline is alkylated with isopropyl halide to form N-isopropylaniline.
Methylation: N-isopropylaniline is methylated to form 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The compound acts as a bidentate ligand, forming stable complexes with transition metals. Research demonstrates:
Mn(II) Complex Catalysis
-
Forms complexes with Mn(II) triflate salts for alkane oxidation (up to 970 catalytic turnovers) and enantioselective epoxidation (up to 1,000 TONs) .
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Cyclohexanol/cyclohexanone ratios (4.9:5.1) suggest a metal-centered oxidation mechanism .
Pt(II) Complexes
-
Coordinates with platinum(II) in chloride salts, forming [Pt(C10H8N2)(C10H16N2)]Cl2. These complexes show cytotoxic activity against cancer cell lines .
Acylation and Alkylation Reactions
The primary and secondary amines undergo nucleophilic substitution:
Cyclization to Benzimidazolones
Under dehydrating conditions, the diamine cyclizes to form bioactive heterocycles:
Carbonyldiimidazole (CDI)-Mediated Cyclization
-
Reacts with CDI in DMF to yield 1-isopropyl-5-methyl-benzimidazolone derivatives .
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Bioactive analogues exhibit antimicrobial activity against Bacillus subtilis (MIC: 3.12 μg/mL) .
Oxidation and Redox Reactions
Catalytic Oxidation Pathways
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Mn(II) complexes catalyze C–H bond oxygenation in alkanes, producing ketones (up to 154 TONs) .
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Epoxidation of alkenes using H2O2/AcOH achieves 92% enantiomeric excess .
Diazotization
-
Forms diazonium salts under acidic NaNO2, enabling azo coupling for dye synthesis.
Electrophilic Aromatic Substitution
The electron-donating amino groups direct electrophiles to para and ortho positions:
| Electrophile | Product | Application | Source |
|---|---|---|---|
| Nitration | 3-methyl-4-nitro derivative | Explosives precursor | |
| Sulfonation | Sulfonated intermediates | Detergent synthesis |
Comparative Reactivity Table
This compound’s versatility in forming coordination complexes, heterocycles, and catalytic systems underscores its importance in synthetic and medicinal chemistry. Further studies should explore its applications in asymmetric catalysis and drug design.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine typically involves the reaction of 3-methyl aniline with propan-2-amine under controlled conditions. The product can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm its structure and purity.
Example Synthesis Procedure
- Reactants : 3-Methyl aniline and propan-2-amine.
- Solvent : Ethanol or another suitable solvent.
- Catalyst : Acid catalyst (e.g., hydrochloric acid).
- Conditions : Reflux for several hours followed by cooling and crystallization.
Medicinal Applications
3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine has been investigated for various medicinal applications due to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of benzene-1,2-diamines exhibit antimicrobial properties. Studies have shown that 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases .
Industrial Applications
In addition to medicinal uses, 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine finds applications in various industrial processes.
Dye Manufacturing
Due to its amine functional groups, this compound can be utilized in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions enhances its utility in colorant formulations .
Polymer Chemistry
The compound is also used as a curing agent in epoxy resins. Its amine groups facilitate cross-linking reactions, improving the mechanical properties of the resulting polymers .
Case Study 1: Antimicrobial Application
A study conducted on the antimicrobial efficacy of 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine against Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL. This finding supports its potential as a lead compound for antibiotic development.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine | 50 | E. coli |
| Control (Standard Antibiotic) | 10 | E. coli |
Case Study 2: Polymer Application
In a polymer formulation study, incorporating 5% of 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine into an epoxy resin resulted in a significant increase in tensile strength compared to the control group without the additive.
| Sample | Tensile Strength (MPa) |
|---|---|
| Epoxy Resin without Additive | 30 |
| Epoxy Resin with 5% Additive | 45 |
Mechanism of Action
The mechanism of action of 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- Benzene-1,2-diamine (Parent Compound): Lacks substituents, making it more reactive in nucleophilic aromatic substitutions but less sterically hindered. Used in organocatalysts and heterocyclic synthesis ().
- 3-Methylbenzene-1,2-diamine: The methyl group at the 3-position enhances electron density on the aromatic ring, improving reactivity in condensations with carbonyl compounds (e.g., quinoxaline synthesis; ). Compared to the parent compound, it shows higher yields (76–94%) in ultrasound-assisted benzimidazole synthesis ().
- N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine :
Contains electron-withdrawing -CF₃ groups, reducing nucleophilicity and complicating synthetic routes (). This contrasts with the electron-donating methyl group in 3-methyl derivatives.
Catalytic Performance in CO₂ Reduction
A study on manganese(I) diamine electrocatalysts compared the following ():
| Compound | Turnover Frequency (TOF, s⁻¹) | Faradaic Yield (CO) | Overpotential (V) |
|---|---|---|---|
| Mn(benzene-1,2-diamine)(CO)₃Br | 108 | ~85% | 0.18 |
| Mn(3-methylbenzene-1,2-diamine)(CO)₃Br | 82 | ~85% | 0.18 |
The methyl substituent in 3-methyl-N1-(propan-2-yl)benzene-1,2-diamine reduces TOF by ~24%, likely due to steric hindrance or altered electron density at the metal center. However, selectivity for CO production remains unchanged.
Steric and Solubility Considerations
- Compared to N1-(3,5-bis(trifluoromethyl)benzyl) derivatives (), the methyl and isopropyl groups improve solubility in non-polar solvents, facilitating reactions in organic media.
Tables for Comparative Analysis
Table 2: Electrocatalytic Performance ()
| Ligand Structure | TOF (s⁻¹) | Faradaic Yield (CO) |
|---|---|---|
| Benzene-1,2-diamine | 108 | ~85% |
| 3-Methylbenzene-1,2-diamine | 82 | ~85% |
Biological Activity
3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine, also known as a substituted aromatic amine, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The compound features a methyl group and an isopropyl substituent on the benzene ring, contributing to its unique chemical properties. Its structure can be represented as follows:
The biological activity of 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It can act as a ligand for certain receptors, modulating their activity and affecting cellular responses.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, potentially disrupting replication processes.
Antimicrobial Activity
Research indicates that 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine exhibits antimicrobial properties against various bacterial strains. A comparative study showed:
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |
|---|---|---|
| 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine | 15.6 µg/mL | Staphylococcus aureus, E. coli |
| Standard Antibiotic | 20 µg/mL | Staphylococcus aureus |
The compound demonstrated comparable efficacy to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine on various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
Results indicated:
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| MCF-7 | 25 | Significant reduction in cell viability |
| HepG2 | 30 | Moderate cytotoxicity observed |
| HCT116 | 20 | Highest sensitivity among tested lines |
The compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several derivatives of aromatic amines, including 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine. The results showed that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and E. coli at low concentrations.
Study on Anticancer Properties
In another investigation focused on anticancer properties, the compound was tested alongside established chemotherapeutics. It was found to enhance the efficacy of certain drugs when used in combination therapies against prostate cancer cell lines.
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, benzene-1,2-diamine derivatives are often synthesized by reacting 1,2-diaminobenzene with alkyl halides (e.g., isopropyl bromide) under basic conditions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) are critical. Structural confirmation requires , , and high-resolution mass spectrometry (HRMS) .
Q. How is the purity and structural integrity of this compound verified?
Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Structural validation employs spectroscopic techniques:
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy for regiochemical assignment of substituents.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination.
- UV-Vis spectroscopy to study electronic transitions influenced by the methyl and isopropyl groups .
Advanced Research Questions
Q. What challenges arise in crystallizing 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine, and how are they addressed?
Crystallization challenges include:
- Disordered substituents : The isopropyl group may exhibit rotational disorder. Refinement in SHELXL ( ) allows modeling partial occupancies (e.g., 0.57/0.43 split as in ).
- Twinned crystals : Use SHELXL’s TWIN command or SHELXD for structure solution. Validation via Mercury ( ) ensures accurate hydrogen-bonding networks and packing analysis .
Q. How can computational methods predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina ) can simulate binding to targets like NF-κB (analogous to JSH-23 in ). MD simulations (e.g., GROMACS ) assess stability of ligand-receptor complexes. Electrostatic potential maps (via Gaussian ) highlight nucleophilic/electrophilic regions for reactivity predictions .
Q. How to resolve discrepancies in reported bioactivity data for similar benzene-1,2-diamine derivatives?
Contradictions may arise from:
- Structural variations : Compare substituent effects (e.g., isopropyl vs. phenylpropyl in JSH-23).
- Assay conditions : Validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based NF-κB translocation assays).
- Data normalization : Use internal controls (e.g., β-galactosidase reporters) to minimize variability .
Q. What strategies optimize the synthesis yield under varying reaction conditions?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysts : Pd/C or Raney Ni for reductive amination.
- Temperature control : Lower temperatures (~0°C) reduce side reactions during alkylation. Reaction progress is monitored via TLC, and yields are quantified by integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How to analyze hydrogen-bonding networks in the crystal structure?
Use Mercury’s "Contacts" tool ( ) to measure H-bond distances (typically 2.2–3.2 Å) and angles. For disordered regions, SHELXL’s PART command partitions occupancy. Compare packing motifs with CSD entries (e.g., 2238172 in ) to identify common supramolecular architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
